Val-Arg

Description

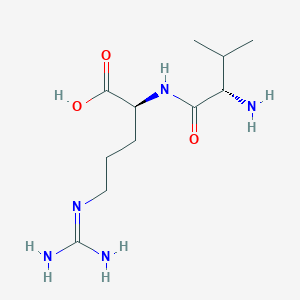

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDRSSEHFLGSD-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317778 | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37682-75-0 | |

| Record name | Valylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37682-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Reactivity and Enzymatic Specificity of Valyl Arginine

Proteolytic Cleavage of Val-Arg Containing Substrates

The peptide bond between Valine (Val) and Arginine (Arg) or sequences containing this dipeptide motif are targets for proteolytic cleavage by a range of enzymes. The efficiency and specificity of this cleavage are highly dependent on the specific protease involved and the surrounding amino acid residues.

Specificity and Kinetics of Serine Protease Interactions with this compound

Serine proteases are a large class of enzymes characterized by a serine residue in their active site, crucial for catalysis. Many serine proteases exhibit specificity for basic residues like arginine and lysine (B10760008) at the P1 position (the amino acid residue immediately preceding the cleavage site). Given that arginine is the C-terminal residue of this compound, sequences containing this dipeptide are frequently recognized and cleaved by arginine-specific serine proteases.

Thrombin, a key enzyme in the coagulation cascade, is a serine protease known to cleave after arginine residues. A typical thrombin recognition sequence is Leu-Val-Pro-Arg-Gly-Ser, with cleavage occurring at the Arg-Gly bond patsnap.comsigmaaldrich.combitesizebio.com. While this canonical site includes Val at the P3 position relative to the cleavage site (P1 is Arg), the presence of Val immediately preceding Arg (this compound) can also be a target for thrombin, although often with lower efficiency or as a secondary cleavage site nih.gov. Thrombin demonstrates a preference for specific features compatible with its cleavage site, including a preference for Val at the P4 position in some contexts nih.gov.

Trypsin is another well-characterized serine protease that cleaves peptide bonds specifically at the carboxyl side of lysine and arginine residues, unless followed by proline vaia.compearson.com. Therefore, a this compound sequence is a potential trypsin cleavage site, with hydrolysis occurring after the arginine residue. Studies on the autolysis of trypsin itself have identified cleavage sites including Arg-Val bonds researchgate.net. In the octapeptide angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), trypsin cleaves after the arginine, resulting in fragments Asp-Arg and Val-Tyr-Ile-His-Pro-Phe vaia.com. While trypsin primarily targets Arg or Lys at P1, the preceding Val in a this compound sequence influences the interaction.

Factor Xa, another serine protease involved in blood coagulation, typically cleaves after the arginine residue in the recognition sequence Ile-(Glu or Asp)-Gly-Arg-X, where X is any amino acid except proline or arginine sigmaaldrich.combitesizebio.comhuji.ac.il. Cleavage occurs at the C-terminal end of the arginine residue sigmaaldrich.com. While the canonical Factor Xa site does not directly feature a this compound dipeptide preceding the cleavage site, the specificity at the P1 position is for Arginine. The context of adjacent amino acids significantly influences Factor Xa cleavage efficiency huji.ac.il. Some studies suggest that Factor Xa prefers nonpolar amino acids in the S4 pocket, such as Ile, Ala, and Phe, and polar amino acids in the S1' pocket, such as Ser and Thr, with a preference for Val in the S2' pocket according to MEROPS data acs.org.

Furin is a calcium-dependent serine endoprotease belonging to the proprotein convertase family. It is known to cleave precursor proteins with narrow specificity, typically following basic Arg-Xaa-Lys/Arg-Arg-like motifs nih.govlsuhsc.eduasm.orgembopress.org. While the canonical furin site is richer in basic residues, variations exist. Some studies highlight the processing of motifs containing Arg-Val. For instance, the ectodysplasin-A (EDA) protein contains overlapping consensus furin motifs including Arg-Val-Arg-Arg, where cleavage can occur after the C-terminal arginine residue nih.gov. Mutations within this sequence can block proteolytic release nih.gov. Furin's stringent specificity is explained by its active site cleft, which accommodates basic residues at P1 and P4, and lysine at P2 nih.govlsuhsc.edu. The preference for basic residues can extend to P3, P5, and P6 sites nih.gov.

Plasminogen activation, which results in the formation of active plasmin, involves cleavage at an internal Arg-Val site ebi.ac.uk. This process includes cleavage between Arg560 and Val561 to form the two chains of plasmin ebi.ac.uk. While this is an Arg-Val cleavage (hydrolysis after Arg), it demonstrates the biological relevance of this specific dipeptide bond as a protease target.

Cathepsin B is a lysosomal cysteine protease that exhibits both endopeptidase and carboxypeptidase activities nih.govacs.orgresearchgate.net. Its activity is pH-dependent, functioning in the acidic environment of lysosomes (around pH 4.5) and, in some pathological conditions, at neutral pH in the cytosol nih.govacs.orgresearchgate.net. Cathepsin B shows preferences for specific amino acids at different positions relative to the cleavage site. For its dipeptidyl carboxypeptidase activity, cathepsin B has strong preferences for Val at the P2 position and Arg at the P1 position, particularly at acidic pH nih.govacs.org. A standard substrate used to monitor cathepsin B dipeptidyl carboxypeptidase activity is Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH, where cleavage occurs between Arg and Ala (R↓A), releasing the dipeptide Ala-Lys(Dnp)-OH nih.gov. This indicates that while Cathepsin B can cleave after an Arg residue with Val at P2, its primary action as a dipeptidyl carboxypeptidase involves sequential removal of dipeptides from the C-terminus, with a preference for this compound at the P2-P1 positions for this activity nih.govacs.org.

Influence of Proximal Amino Acid Residues on this compound Cleavage Efficiency

The amino acid residues surrounding the this compound sequence significantly influence the efficiency and specificity of proteolytic cleavage. The protease active site contains subsites (S1, S2, S3, S4, etc., and S1', S2', S3', S4', etc., on the C-terminal side of the cleavage site) that interact with the corresponding amino acid residues of the substrate (P1, P2, P3, P4, etc., and P1', P2', P3', P4', etc.) acs.org.

For serine proteases like thrombin and trypsin, while the primary specificity is for arginine at P1, the nature of the amino acids at positions P2, P3, P4, and the prime sites (P1', P2', etc.) can significantly affect binding affinity and catalytic efficiency (kcat/Km) nih.govnih.gov. For instance, thrombin's preference for Leu-Val-Pro-Arg-Gly-Ser highlights the importance of residues beyond the immediate P1-P1' site patsnap.comsigmaaldrich.combitesizebio.com. The preference for Val at P4 in some thrombin substrates has been observed nih.gov.

Factor Xa's recognition sequence Ile-(Glu or Asp)-Gly-Arg-X demonstrates the influence of residues at P4, P3, and P2 on cleavage at the Arg-X bond sigmaaldrich.combitesizebio.comhuji.ac.ilexpasy.org. The identity of the amino acid at the P1' position (X) also plays a role, with some studies suggesting preferences for Ile and Thr huji.ac.il.

Furin's stringent specificity for Arg-Xaa-Lys/Arg-Arg motifs underscores the critical role of basic residues at P1, P2, and P4 nih.govlsuhsc.edu. However, the amino acid at the P3 position can be variable (Xaa), indicating less stringent requirements at this site nih.govlsuhsc.edu. The crystal structure of furin shows that surface loops shape the active site, explaining the preference for specific residues at different subsites nih.govlsuhsc.edu.

Cathepsin B's activity is also modulated by flanking residues. While it prefers Val at P2 and Arg at P1 for dipeptidyl carboxypeptidase activity, modifications at the P3 and P2 residues of substrates can alter its pH profiles nih.govacs.org. Studies using peptide libraries have helped map the subsite preferences of cathepsin B, showing preferences for certain residues at P1, P2, and P3 at different pH values acs.orgresearchgate.net.

The efficiency of cleavage can be quantified by kinetic parameters such as Km (Michaelis constant) and kcat (catalytic turnover number), or the catalytic efficiency ratio kcat/Km mit.edu. These parameters reflect the affinity of the enzyme for the substrate and the rate of product formation, respectively. Studies using synthetic peptide substrates with variations in the amino acid sequence have been instrumental in determining the kinetic preferences of proteases for sequences containing or adjacent to this compound nih.govnih.govopenbiochemistryjournal.com. For example, kinetic studies with different peptide substrates have been used to characterize the specificity of enzymes like proprotein convertases PC1/3 and PC2, which cleave at paired basic sites, including those containing Arg-Val-Arg-Arg sequences nih.gov.

Data from kinetic studies on the hydrolysis of peptide substrates by different proteases can illustrate the varying efficiencies based on amino acid sequence. For example, comparing the kcat/Km values for substrates containing this compound or related sequences with different flanking residues provides quantitative insights into protease specificity.

| Protease | Preferred Cleavage Site Motif (Examples) | Key Subsite Preferences (Examples) | Notes | Source(s) |

| Serine Proteases | ||||

| Thrombin | Leu-Val-Pro-Arg↓Gly-Ser | P1: Arg, P3: Pro, P4: Val | Can cleave at other Arg sites, influenced by context. | patsnap.comsigmaaldrich.combitesizebio.comnih.gov |

| Trypsin | Xaa-Arg↓ or Xaa-Lys↓ (not followed by Pro) | P1: Arg or Lys | Cleaves after Arg or Lys. | vaia.compearson.com |

| Factor Xa | Ile-(Glu/Asp)-Gly-Arg↓X | P1: Arg, P2: Gly/Pro, P3: Glu/Asp, P4: Ile/Ala, P1': Ser/Thr, P2': Val | Cleaves after Arg. Influenced by residues at P4-P1 and P1'-P2'. | sigmaaldrich.combitesizebio.comhuji.ac.ilacs.orgexpasy.org |

| Furin | Arg-Xaa-Lys/Arg-Arg↓ | P1: Arg, P2: Lys/Arg, P4: Arg | Stringent requirement for basic residues at P1, P2, P4. | nih.govlsuhsc.eduasm.orgembopress.org |

| Cysteine Proteases | ||||

| Cathepsin B | Varied (Endo- and Carboxypeptidase) | DPCP: P1: Arg, P2: Val | Exhibits both endo- and carboxypeptidase activity. pH-dependent specificity. | nih.govacs.orgresearchgate.netresearchgate.net |

The detailed research findings from kinetic studies, such as those measuring Km and kcat for different peptide substrates, provide crucial data for understanding the enzymatic specificity of proteases towards this compound containing sequences. These studies often involve synthesizing a series of peptides with systematic variations in the amino acids surrounding the potential cleavage site and measuring the enzyme's activity on each substrate. The resulting kinetic parameters reveal the impact of each amino acid position on the efficiency of hydrolysis.

For example, a study investigating the substrate specificity of a protease might present data in a table showing the Km, kcat, and kcat/Km values for a set of peptide substrates like:

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| ...-Val-Arg↓X-... | Value | Value | Value |

| ...-Ala-Arg↓X-... | Value | Value | Value |

| ...-Val-Lys↓X-... | Value | Value | Value |

| ...-Val-Arg↓Ala... | Value | Value | Value |

| ...-Val-Arg↓Gly... | Value | Value | Value |

Note: This is a hypothetical table structure to illustrate the type of data that would demonstrate the influence of proximal residues.

Such data tables allow researchers to identify which positions and which amino acid properties (e.g., hydrophobicity, charge, size) are most critical for efficient cleavage by a specific protease. This information is vital for understanding the biological roles of these proteases and for designing specific protease inhibitors or substrates.

Valyl-Arginine (this compound) is a dipeptide composed of L-valine and L-arginine residues. It is a simple peptide with a molecular formula of C₁₁H₂₃N₅O₃ and a molecular weight of 273.33 g/mol . nih.govuni.lu this compound exists as a solid and has been identified as a metabolite in organisms such as Aeromonas veronii. nih.gov Its chemical structure includes the characteristic features of its constituent amino acids: the isopropyl side chain of valine and the guanidino group of arginine. nih.govuni.lu

While this compound itself is a dipeptide, the this compound sequence is frequently found within larger peptides and proteins, where it plays significant roles in biochemical reactivity and enzymatic specificity, particularly in the context of protease interactions.

The biochemical reactivity and enzymatic specificity associated with the this compound sequence are largely dictated by the chemical properties of its constituent amino acids, valine and arginine, and their position within a peptide chain. Arginine, with its positively charged guanidino group, often plays a crucial role in enzyme-substrate interactions, particularly with proteases that have a preference for basic residues at their cleavage site. Valine, a branched-chain aliphatic amino acid, contributes hydrophobic character.

The this compound sequence is recognized and cleaved by various proteases, indicating its role as a potential cleavage site or a critical component within enzyme substrates. For instance, studies on the protease Arazyme from Serratia proteamaculans HY-3 showed high cleavage efficiency on synthetic substrates containing peptide bonds after arginine, including N-benzoyl-Phe-Val-Arg-pNA. jmb.or.kr This suggests that the presence of arginine at the P1 position (the residue immediately N-terminal to the scissile bond) is a key determinant for cleavage by this enzyme. jmb.or.krtandfonline.com

The specificity of proteases for particular amino acid sequences, including those containing this compound, is fundamental to their biological function. This specificity is determined by the interactions between the amino acid residues of the substrate (P positions) and the corresponding binding pockets (S pockets) in the enzyme's active site. nih.govnih.gov For trypsin-like serine proteases, the S1 pocket typically accommodates basic residues like arginine, explaining the frequent cleavage after arginine residues. nih.govnih.gov

This compound as a Critical Determinant in Enzyme Inhibition and Modulation

The this compound sequence, particularly when part of a larger peptide or peptidomimetic structure, is a critical determinant in the inhibition and modulation of various enzymes, most notably proteases. This is due to the specific recognition of this sequence by the active sites of these enzymes.

The this compound motif is frequently found in the cleavage sites of numerous proteases, especially those with trypsin-like specificity, which cleave after basic residues like arginine. jmb.or.krtandfonline.com By designing molecules that mimic these cleavage sites but are resistant to hydrolysis or contain reactive groups, potent enzyme inhibitors can be developed.

For example, peptides containing the this compound sequence have been utilized in the design of inhibitors for enzymes like thrombin and trypsin. tandfonline.com The substrate Bz-Phe-Val-Arg-pNA, which contains the this compound sequence, is readily cleaved by thrombin and trypsin, highlighting the recognition of this motif by these enzymes. tandfonline.com This recognition can be exploited to design inhibitors that bind tightly to the active site, blocking substrate access.

The this compound sequence can also be present in linkers used in drug delivery systems, such as antibody-drug conjugates (ADCs). However, the this compound linker is considered relatively unstable in circulation due to recognition and cleavage by multiple proteases, potentially leading to premature drug release. researchgate.net This underscores the susceptibility of the this compound bond to enzymatic hydrolysis by various proteases.

Design Principles for this compound-Based Protease Inhibitors

The design of protease inhibitors based on the this compound sequence leverages the enzyme's natural specificity for this motif. Key design principles include:

Mimicry of the Cleavage Site: Inhibitors are often designed to resemble the natural substrate's sequence around the scissile bond, incorporating the this compound motif at the appropriate P positions (typically P2-P1). nih.gov

Introduction of Non-hydrolyzable Bonds or Reactive Groups: Instead of a scissile peptide bond after arginine, inhibitors may contain modified peptide bonds or electrophilic warheads that can form a stable complex with the enzyme's active site, leading to reversible or irreversible inhibition. nih.gov For instance, aldehyde or ketone functionalities can target the catalytic serine or cysteine residue in the active site. pnas.orgpnas.org

Exploiting Subsite Interactions: Beyond the primary P1-S1 interaction (arginine in the S1 pocket), interactions between residues at other positions (P2, P3, etc.) and corresponding enzyme subsites (S2, S3, etc.) are crucial for enhancing affinity and selectivity. nih.govnih.gov The valine residue at the P2 position can interact with the S2 subsite, contributing to binding energy and specificity.

Peptidomimetic Approaches: To improve pharmacokinetic properties like stability and bioavailability, peptidomimetics are designed. These molecules incorporate non-peptide elements while retaining the essential structural features required for enzyme binding. nih.govresearchgate.netupc.edu This can involve using modified amino acids, altered backbones, or cyclic structures. upc.edunih.gov

Multivalency: For enzymes with multiple active sites, such as the proteasome, designing bivalent or multivalent inhibitors that incorporate multiple this compound-like motifs linked by a spacer can significantly enhance potency and selectivity through avidity effects. pnas.orgpnas.org

Studies on proteasome inhibitors have demonstrated the effectiveness of incorporating the this compound sequence. For example, maleoyl-β-Ala-Val-Arg-H was reported as a highly specific inhibitor of the trypsin-like activity of the proteasome. pnas.orgpnas.org Another example is the use of Arg-Val-Arg-H as a head group in bivalent proteasome inhibitors, showing increased potency compared to monovalent inhibitors. pnas.orgpnas.org

Structure-Activity Relationship Studies in Inhibitory this compound Peptidomimetics

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to this compound-based peptidomimetics affect their inhibitory potency and selectivity. These studies involve synthesizing a series of analogs with systematic structural changes and evaluating their enzymatic activity.

Key aspects investigated in SAR studies for this compound peptidomimetics include:

Modifications at the P1 Position (Arginine): Alterations to the arginine side chain or replacement with other basic or modified basic amino acids can significantly impact binding to the S1 pocket and thus inhibitory activity.

Modifications at the P2 Position (Valine): Changes to the valine side chain, such as substituting with other hydrophobic or branched-chain amino acids, can influence interactions with the S2 subsite and affect specificity.

Modifications to the Peptide Backbone: Incorporating D-amino acids, N-methylated amino acids, or non-peptide linkers can alter the conformation and stability of the peptidomimetic, affecting its binding affinity and resistance to degradation. upc.edunih.gov

Introduction of Terminal Modifications: Capping the N-terminus (e.g., with acyl groups) or modifying the C-terminus (e.g., with amides or reactive functionalities) can influence charge distribution, solubility, and interaction with enzyme subsites. nih.gov For instance, elongated peptidomimetics based on phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide with additional basic residues at the N-terminus showed enhanced furin inhibition. nih.gov

Influence of Linkers in Multivalent Inhibitors: In bivalent or multivalent constructs, the length, flexibility, and chemical nature of the linker connecting the this compound-containing head groups are critical for optimal positioning and simultaneous interaction with multiple active sites. pnas.orgpnas.org

SAR studies provide valuable insights into the structural requirements for effective enzyme inhibition, guiding the rational design of more potent and selective this compound-based peptidomimetics. For example, studies on angiotensin II (Ang II) analogs, which contain a Val-Tyr-Ile-His-Pro-Phe segment with an important Arg at position 2, have contributed to understanding the role of specific residues in receptor binding and the design of peptidomimetics. nih.govresearchgate.netmdpi.com While Ang II contains an Arg-Val sequence rather than this compound, the principles of SAR studies on related peptides are relevant.

Enzymatic Synthesis and Biocatalysis Applications Involving this compound Bond Formation

Enzymatic synthesis offers an attractive alternative to traditional chemical methods for peptide bond formation, including the creation of the this compound linkage, due to its stereo- and regioselectivity, mild reaction conditions, and reduced need for protecting groups. thieme-connect.denih.gov While the primary biological role of proteases is hydrolysis, they can also catalyze peptide bond formation under specific conditions, either through thermodynamically controlled equilibrium shifts or kinetically controlled transpeptidation reactions. thieme-connect.de

Biocatalysis applications involving this compound bond formation primarily focus on utilizing enzymes, particularly proteases, as catalysts for peptide synthesis. This "reverse hydrolysis" potential of proteases can be harnessed to form peptide bonds. thieme-connect.de

Key aspects of enzymatic synthesis and biocatalysis involving this compound bond formation include:

Using Proteases as Ligases: Under conditions that favor synthesis over hydrolysis (e.g., high substrate concentration, low water content, or in organic co-solvents), proteases can act as peptide ligases. thieme-connect.de

Kinetically Controlled Synthesis: This approach utilizes enzymes that form an acyl-enzyme intermediate. An amino component (e.g., arginine or an arginine-containing peptide) competes with water to react with the acyl-enzyme, leading to peptide bond formation. thieme-connect.de This requires the use of activated carboxyl components, such as esters. thieme-connect.de

Thermodynamically Controlled Synthesis: This method relies on shifting the equilibrium of the hydrolysis reaction towards synthesis, often by using a large excess of one reactant or carrying out the reaction in a system where the product precipitates.

Immobilized Enzymes: Immobilizing proteases on solid supports, such as macroporous glass, can enhance their stability and allow for repeated use in synthesis reactions. nih.gov Subtilisin 72 immobilized on macroporous glass has been shown to catalyze the condensation of N-acylated peptide esters with arginine derivatives. nih.gov

Synthesis of this compound-Containing Peptides: Enzymatic methods can be applied to synthesize peptides containing the this compound sequence. For example, subtilisin has been used in the enzymatic synthesis of chromophore substrates for metalloproteinases and carboxypeptidases, including tetrapeptides with the general formula Dnp-Ala-Ala-Xaa-Arg-NH₂, where Xaa can be Val. nih.gov While this specifically involves forming a bond to the N-terminus of arginine, the principle applies to forming the this compound bond itself by using valine as the activated carboxyl component and arginine as the amino component.

Biological and Functional Implications of Valyl Arginine Containing Peptides

Val-Arg as a Cleavable Linker in Bioconjugate Design

The dipeptide valyl-arginine (this compound) serves as a critical component in the design of advanced bioconjugates, particularly within the field of antibody-drug conjugates (ADCs). Its utility stems from its susceptibility to cleavage by specific enzymes prevalent in target microenvironments, such as tumors, enabling the controlled release of a cytotoxic payload.

Strategic Applications of this compound Linkers in Biopharmaceutical Development

This compound linkers are strategically employed in biopharmaceutical development, most notably in the design of ADCs. These linkers connect a highly potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The fundamental principle is that the ADC circulates in the bloodstream in a stable, inactive form. Upon reaching the target tumor site, the this compound linker is designed to be cleaved, releasing the cytotoxic payload directly to the cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

The design of these linkers is a critical factor for the success of an ADC. cam.ac.uk The this compound sequence is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. unimi.it Historically, arginine-containing linkers were investigated for their high cleavage rates by various cysteine cathepsins. nih.gov This strategy has been applied in the development of ADCs where the antibody is not designed to be internalized by the cancer cell. nih.govcreative-biolabs.com In such cases, the drug release occurs extracellularly within the tumor microenvironment, which is rich in proteolytic enzymes. unimi.itnih.gov This approach broadens the applicability of ADCs to a wider range of tumor types. cam.ac.uk

Comparative Analysis of this compound Linker Stability in Complex Biological Matrices

The stability of the linker is a crucial determinant of an ADC's safety and efficacy, as premature drug release in circulation can lead to off-target toxicity. preprints.org The this compound linker, while effective in terms of cleavage at the target site, has demonstrated lower stability in biological matrices like serum compared to other dipeptide linkers. nih.gov

Research comparing different dipeptide linkers has shown that the presence of a protonable side chain, as in arginine, can reduce stability in serum. nih.gov For instance, a study analyzing small molecule-drug conjugates (SMDCs) found that the this compound linker was significantly more labile than other linkers. nih.gov The half-life (t1/2) of a conjugate with a this compound linker was measured at 1.8 hours in mouse serum, which was considerably shorter than that of conjugates with Val-Lys (8.2 hours), Val-Cit (11.2 hours), and Val-Ala (23 hours) linkers. nih.gov This suggests that linkers with charged side chains, like this compound and Val-Lys, are less stable compared to those with neutral side chains like Val-Ala and Val-Cit. nih.gov In studies involving non-internalizing antibodies, Val-Ala and Val-Cit linkers exhibited better performance and stability in vivo compared to Val-Lys and this compound analogues. nih.govcreative-biolabs.comresearchgate.net

| Dipeptide Linker | Half-life (t1/2) in Mouse Serum (hours) | Reference |

|---|---|---|

| This compound | 1.8 | nih.gov |

| Val-Lys | 8.2 | nih.gov |

| Val-Cit | 11.2 | nih.gov |

| Val-Ala | 23.0 | nih.gov |

Mechanisms Facilitating Targeted Release of Active Moieties in Specific Biological Microenvironments

The targeted release of cytotoxic drugs from ADCs featuring a this compound linker is primarily an enzyme-driven process. The linker is engineered to be a substrate for proteases that are highly active in the specific biological microenvironment of a tumor. unimi.it

The principal mechanism involves the cleavage of the peptide bond between valine and arginine by lysosomal cysteine proteases, with cathepsin B being the most prominent enzyme in this process. Cathepsins are often overexpressed within tumor cells and can also be secreted into the tumor stroma, creating a favorable environment for linker cleavage. unimi.itnih.gov Once the ADC is internalized by the target cancer cell through endocytosis, it is transported to the lysosome. preprints.org Inside the lysosome, the high concentration of cathepsin B efficiently cleaves the this compound linker. nih.gov

This cleavage event is often coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). nih.govcreativebiolabs.net Following the enzymatic cleavage of the this compound dipeptide, the PABC spacer spontaneously decomposes, leading to the release of the unmodified, active cytotoxic drug inside the cell. nih.govcreativebiolabs.net This targeted release mechanism ensures that the highly potent drug exerts its cell-killing effect predominantly within the cancer cells, sparing healthy tissues. nih.gov

Roles of this compound-Rich Peptides in Cellular and Molecular Processes

Peptides rich in valine and arginine residues exhibit distinct biological activities stemming from the physicochemical properties of these amino acids. The cationic nature of arginine and the hydrophobicity of valine contribute to their interactions with cellular structures and their ability to modulate molecular functions.

Interactions with Cellular Membranes and Mechanisms of Cell Selectivity for Val/Arg-Rich Peptides

Arginine-rich peptides are a well-known class of cell-penetrating peptides (CPPs) capable of crossing cellular membranes to deliver various molecular cargoes. nih.govmdpi.com The mechanism of cell entry is often independent of endocytosis and involves direct interaction with the plasma membrane. nih.gov The positively charged guanidinium (B1211019) group of arginine plays a crucial role by engaging in strong electrostatic interactions and hydrogen bonding with the negatively charged components of bacterial and mammalian cell membranes, such as phospholipids. frontiersin.orgnih.gov

This initial binding can lead to membrane destabilization. nih.gov Molecular dynamics simulations suggest that arginine-rich peptides can induce transient pores in the lipid bilayer, allowing the peptide and its cargo to translocate into the cytoplasm. nih.gov The hydrophobic residues, such as valine, can penetrate into the lipid core of the membrane, which may further facilitate this process. nih.gov

Cell selectivity is driven by differences in membrane composition. Bacterial membranes are typically more negatively charged than mammalian cell membranes due to a higher content of anionic phospholipids, which results in a stronger electrostatic attraction for cationic arginine-rich peptides. frontiersin.org This provides a basis for the selective antimicrobial activity of these peptides. The amphipathic nature of peptides containing both cationic (arginine) and hydrophobic (valine) residues is a key driver for their interaction with and disruption of membrane integrity. frontiersin.org Some studies propose that these peptides can induce the formation of multilamellar structures at the membrane, which then fuse to create a pore for entry. nih.gov

Modulation of Receptor Activity, Exemplified by Glycine (B1666218) Receptor Activation by this compound Compounds

Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.govnih.gov They are activated by the binding of the amino acid glycine, which opens a chloride-permeable channel and leads to neuronal inhibition. mdpi.com

While the primary agonist for GlyRs is glycine, their activity can be modulated by a variety of other molecules. nih.gov Research has shown that certain antagonists of GABA-A receptors, such as bicuculline (B1666979) and picrotoxinin, can also inhibit glycine receptors, with the specific subunit composition of the GlyR influencing the potency of these antagonists. researchgate.net The direct activation or modulation of glycine receptors by the specific dipeptide this compound is not extensively documented in the available scientific literature. However, the fundamental principle of receptor-ligand interaction involves specific binding events that trigger conformational changes in the receptor protein. nih.gov For a compound like this compound to activate a GlyR, it would need to bind to the agonist site or an allosteric site on the receptor in a way that promotes the channel's open state. The structural and chemical properties of this compound would have to be compatible with the binding pocket of the receptor to induce such a conformational change.

Contribution to Protein Synthesis and Fundamental Cellular Metabolic Pathways

The dipeptide Valyl-Arginine (this compound) is recognized as a metabolite and plays a role in fundamental cellular processes, including the intricate regulation of protein synthesis. nih.gov Recent research has unveiled a fascinating role for a Valine-Arginine (VR) dipeptide repeat protein that is translated from mammalian telomeric RNA. This VR protein shows heightened expression during mitosis and is suggested to act as a repressor of global translation. bachem.comnih.gov This discovery points to a specialized regulatory function for this compound repeats in controlling protein synthesis during a critical phase of the cell cycle. The mechanism appears to involve the interaction of the VR protein with ribosomal proteins, as affinity purification has identified these as its major binding partners. bachem.comnih.gov

Furthermore, studies on dipeptides containing arginine suggest a broader role in modulating protein synthesis. For instance, Arginine-Arginine dipeptides have been shown to promote the synthesis of αS1-casein in bovine mammary epithelial cells. This effect is linked to an increase in the availability of amino acids and the activation of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. nih.gov While this research focuses on an Arg-Arg dipeptide, it provides a basis for understanding how dipeptides incorporating arginine, such as this compound, could potentially influence protein synthesis through similar mechanisms. The this compound dipeptide itself is a product of the condensation of L-valine and L-arginine and is involved in various metabolic pathways as a metabolite. nih.gov

| Peptide/Protein | Source/Context | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Valine-Arginine (VR) dipeptide repeat protein | Translated from mammalian telomeric RNA | Repression of global protein translation during mitosis. bachem.comnih.gov | Interaction with ribosomal proteins. bachem.com |

| Arginine-Arginine (Arg-Arg) dipeptide | Bovine mammary epithelial cells | Promotes αS1-casein synthesis. nih.gov | Increases amino acid availability and activates the mTOR signaling pathway. nih.gov |

| This compound dipeptide | General metabolite | Participates in cellular metabolic pathways. nih.gov | Serves as a product of L-valine and L-arginine condensation. nih.gov |

Bioactive Properties Associated with Peptides Incorporating this compound Sequences

Peptides rich in valine and arginine residues are a significant class of antimicrobial peptides (AMPs) with potent activity against a range of pathogens. mdpi.com The combination of the hydrophobic amino acid valine and the cationic amino acid arginine creates an amphipathic structure that is crucial for their antimicrobial action. nih.govnih.gov These peptides primarily exert their effect by targeting and disrupting the bacterial cell membrane. nih.govresearchgate.net

A notable example is the novel α-helical antimicrobial peptide G6, which is rich in Val/Arg residues. In vivo studies have demonstrated its therapeutic efficacy in mice infected with Salmonella typhimurium. The peptide was found to permeabilize both the outer and inner membranes of the bacteria in a dose-dependent manner. nih.gov Similarly, a series of synthetic β-hairpin-like antimicrobial peptides based on repeating this compound motifs, Ac-C(VR)nDPG(RV)nC-NH2, have been designed and evaluated. nih.gov The 16-mer peptide from this series, named VR3, exhibited the most potent therapeutic index and was effective in reducing bacterial counts in a mouse model of Salmonella enterica serovar Typhimurium infection. nih.govresearchgate.net

The structure-function relationship of Val/Arg-rich peptides has been investigated to understand the key determinants of their activity. The net positive charge of these peptides plays a critical role; an increase in net charge from +4 to +6 has been shown to significantly enhance antimicrobial activity while decreasing hemolytic activity. nih.govmdpi.com These peptides show a stronger affinity for negatively charged membranes, which are characteristic of bacteria, over the zwitterionic membranes of mammalian cells, which contributes to their selective toxicity. nih.govmdpi.com

| Peptide | Sequence/Structure | Target Organism(s) | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| G6 | α-helical peptide rich in Val/Arg | Salmonella typhimurium | Permeabilizes outer and inner bacterial membranes. nih.gov | Demonstrated in vivo therapeutic and prophylactic effects in mice. nih.gov |

| VR3 | Ac-C(VR)3DPG(RV)3C-NH2 (β-hairpin) | Salmonella enterica serovar Typhimurium | Targets and damages the cell membrane. nih.govresearchgate.net | Showed the highest therapeutic index in a series of related peptides and was effective in vivo. nih.gov |

| Val/Arg-rich peptide analogs | Varied sequences with differing net charge | Gram-positive and Gram-negative bacteria | Electrostatic interaction with negatively charged bacterial membranes. nih.govmdpi.com | Increasing net charge from +4 to +6 significantly improves antimicrobial activity. nih.govmdpi.com |

Peptides containing the this compound motif are believed to possess antioxidant properties, which are largely attributed to the characteristics of their constituent amino acids. The presence of hydrophobic amino acids, such as valine, is a key factor in the antioxidant capacity of peptides. nih.govmdpi.com These residues enhance the peptide's ability to interact with and scavenge lipid-soluble free radicals. The position of certain amino acids within the peptide sequence also influences their antioxidant activity. For instance, the presence of valine at the C-terminus of a peptide chain has been associated with antioxidant effects. nih.gov

Arginine also contributes to the antioxidant potential of these peptides. The guanidinium group of arginine can act as a radical scavenger, and basic amino acids like arginine can chelate metal ions, which prevents them from participating in oxidation-reduction reactions that generate free radicals. nih.gov Research on nut-derived antioxidant peptides has identified sequences rich in hydrophobic amino acids, including a peptide with the sequence Val-Leu-Leu-Ala-Leu-Val-Leu-Leu-Arg, highlighting the contribution of both valine and arginine to antioxidant activity. mdpi.comulaval.ca

While direct studies on the antioxidant capacity of the simple dipeptide this compound are limited, the collective evidence from peptides containing these residues suggests a significant potential for antioxidant activity. The combination of hydrophobicity from valine and the radical scavenging and metal-chelating abilities of arginine provides a strong basis for this bioactivity.

| Peptide/Sequence Feature | Source/Context | Antioxidant Assay | Key Findings |

|---|---|---|---|

| Val-Leu-Leu-Ala-Leu-Val-Leu-Leu-Arg | Nut-derived peptide | Not specified | Identified as an antioxidant peptide, with a high content of hydrophobic amino acids. mdpi.comulaval.ca |

| Peptides with Val at C-terminus | General observation in plant-derived peptides | Various radical scavenging assays | The presence of Valine at the C-terminus is a structural feature associated with antioxidant activity. nih.gov |

| Peptides with Arg residues | General observation | Metal chelation and radical scavenging assays | Arginine's guanidinium group can scavenge radicals, and as a basic amino acid, it can chelate pro-oxidant metal ions. nih.gov |

| Peptide EEHLCFR | Pea Protein Hydrolysates | DPPH, OH, O2- | IC50 value of 0.027 ± 0.303 mg/mL. mdpi.com |

Peptides incorporating this compound motifs have emerged as potential agents for managing hypertension, primarily through their ability to inhibit the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov The inhibition of ACE leads to vasodilation and a subsequent reduction in blood pressure.

Research has identified several peptides containing valine and arginine that exhibit significant ACE-inhibitory activity. For example, the peptide Ile-Val-Asp-Arg (IVDR), isolated from olive flounder surimi, demonstrated high ACE inhibition. nih.gov In vivo studies confirmed its antihypertensive effect, as oral administration of IVDR to spontaneously hypertensive rats (SHRs) resulted in a decrease in blood pressure. nih.gov The mechanism of action for this peptide was linked to the phosphorylation of protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, a key vasodilator. nih.gov

Similarly, a novel ACE inhibitory peptide with the sequence Val-Glu-Arg-Gly-Arg-Arg-lle-Thr-Ser-Val (VERGRRITSV) was identified from walnut glutelin-1 hydrolysates. This peptide also showed potent antihypertensive effects in SHRs. nih.gov The presence of valine and arginine at the N- and C-termini, respectively, in many ACE-inhibitory peptides is thought to be important for their binding to the active site of ACE. mdpi.com The hydrophobic nature of valine and the positive charge of arginine likely contribute to a strong interaction with the enzyme, leading to its inhibition. researchgate.net

| Peptide | Source | In Vitro Activity (ACE Inhibition) | In Vivo Effect | Proposed Mechanism |

|---|---|---|---|---|

| Ile-Val-Asp-Arg (IVDR) | Olive flounder surimi | High | Decreased systolic blood pressure in SHRs. nih.gov | ACE inhibition, increased phosphorylation of Akt and eNOS, and enhanced NO production. nih.gov |

| Val-Glu-Arg-Gly-Arg-Arg-lle-Thr-Ser-Val (VERGRRITSV) | Walnut glutelin-1 | High | Exhibited antihypertensive effects in SHRs. nih.gov | ACE inhibition through strong hydrogen bonding with the active pockets of ACE. nih.gov |

| Arginine-rich cationic peptides | Flaxseed protein isolate | Not specified | Rapid decrease in systolic blood pressure in SHRs. ulaval.ca | Likely related to nitric oxide precursor activity. ulaval.ca |

| Ovokinin | Egg | Yes | Exhibited endothelium-dependent vasodilatory activity. nih.gov | ACE inhibition. nih.gov |

Peptides that contain this compound sequences may possess significant immunomodulatory properties. These activities are often linked to the physicochemical characteristics of the constituent amino acids, where valine provides hydrophobicity and arginine contributes a positive charge. mdpi.com Such cationic and amphipathic peptides can interact with the membranes of immune cells, triggering a variety of responses. researchgate.net The immunomodulatory functions of these peptides can include influencing cytokine production, promoting the recruitment of immune cells, and enhancing antigen-specific immunity. mdpi.comresearchgate.net

While direct evidence for the immunomodulatory activity of the this compound dipeptide is still emerging, studies on related peptides provide strong indications of its potential. It has been observed that peptides containing immunoactive amino acids at their C- or N-terminus can stimulate the immune system. nih.govdoi.org Given that arginine is known to be involved in lymphocyte activation and proliferation, its presence in a this compound peptide suggests a potential for immunomodulatory effects. nih.gov

Furthermore, many antimicrobial peptides (AMPs), which are often rich in hydrophobic and cationic residues like valine and arginine, also exhibit immunomodulatory functions. nih.gov These peptides can act as adjuvants, enhancing the immune response to vaccines. mdpi.com They can also modulate the inflammatory response, which is a critical aspect of the immune system's function. nih.gov Therefore, it is highly probable that peptides containing the this compound motif could play a role in modulating the immune system, either by directly interacting with immune cells or by influencing the local microenvironment during an immune response.

| Peptide/Peptide Class | Key Structural Features | Observed/Potential Immunomodulatory Effects | Potential Mechanism |

|---|---|---|---|

| Cationic Antimicrobial Peptides (often Val/Arg-rich) | Positive charge, amphipathicity | Adjuvant activity, modulation of inflammation, recruitment of immune cells. mdpi.com | Interaction with immune cell membranes, influence on cytokine and chemokine production. mdpi.com |

| Peptides with terminal immunoactive amino acids (e.g., Arginine) | Presence of an immunoactive amino acid at the C- or N-terminus | Stimulation of immune responses (e.g., IgM-plaque forming cells). nih.govdoi.org | Direct interaction with components of the immune system. nih.govdoi.org |

| Arginine-Glycine-Aspartic acid (RGD) | Contains Arginine | Modulation of macrophage polarization. researchgate.net | Interaction with integrins on immune cells. researchgate.net |

Peptides containing this compound sequences have demonstrated significant potential as antiviral agents, particularly against enveloped viruses. researchgate.netresearchgate.net The antiviral activity of these peptides is largely attributed to their amphipathic nature, resulting from the combination of the hydrophobic valine and the cationic arginine. nih.gov This structure allows the peptides to interact with and disrupt the lipid envelopes of viruses, which is a key mechanism of their antiviral action. nih.gov

A compelling example of this is a de novo engineered 12-residue lytic peptide composed entirely of arginine and valine residues (RVVRVVRRVVRR). This peptide was designed to form an ideal amphipathic helix, a structural motif common in antiviral peptides that target viral membranes. nih.gov The positively charged arginine residues are thought to facilitate the initial binding to the negatively charged components of the viral envelope, while the hydrophobic valine residues then insert into the lipid bilayer, leading to its disruption and inactivation of the virus. nih.gov

The mechanism of action of such antiviral peptides can involve several stages of the viral life cycle. They can directly inactivate virions before they enter a host cell, block the attachment of the virus to host cell receptors, or inhibit the fusion of the viral and cellular membranes. nih.govyoutube.com Arginine-rich peptides, in particular, have been noted for their potent antiviral activity, with arginine being considered more effective than lysine (B10760008) in conferring this property to synthetic peptides. frontiersin.org This suggests that the guanidinium group of arginine plays a crucial role in the interaction with viral components.

| Peptide/Peptide Class | Sequence/Structural Feature | Target Virus Type | Proposed Mechanism of Action |

|---|---|---|---|

| De novo engineered Val/Arg peptide | RVVRVVRRVVRR (amphipathic α-helix) | Enveloped viruses | Disruption of the viral lipid envelope. nih.gov |

| Arginine-rich peptides | High content of arginine residues | Enveloped viruses (e.g., Herpes Simplex Virus, Influenza) | Inhibition of viral protein function, destabilization of the viral membrane, or pore formation in the viral envelope. nih.gov |

| General Antiviral Peptides (AVPs) | Cationic and amphipathic | Enveloped and non-enveloped viruses | Direct inactivation of virions, blocking of viral attachment, inhibition of membrane fusion, or interference with viral replication. ebsco.comnih.gov |

Advanced Synthesis and Structural Modification Strategies for Valyl Arginine Derivatives

Methodologies for the Chemical Synthesis of Val-Arg Peptides

Chemical synthesis of peptides is primarily carried out using two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis ontosight.aithaiscience.info. The selection of the method is contingent upon factors including the length of the peptide, the required purity, and the scale of production thieme-connect.de.

Optimizations and Advancements in Solid-Phase Peptide Synthesis (SPPS) for this compound

SPPS, pioneered by Merrifield, has become a favored technique for peptide synthesis largely due to its efficiency in minimizing purification steps until the final product is cleaved from the solid support thaiscience.info. In SPPS, the peptide chain is constructed sequentially while anchored to an insoluble resin google.com. The synthesis of peptides incorporating Val and Arg residues using standard Fmoc-based SPPS protocols is a well-established procedure.

Optimizations in SPPS for sequences that may present challenges, such as those containing bulky or basic amino acids like Val and Arg, often involve careful selection of resins, coupling reagents, and deprotection methods thaiscience.infogoogle.comrsc.org. For example, Fmoc-Arg(Pbf)-OH is commonly utilized for the incorporation of arginine, with the Pbf group serving as a protecting group for the guanidino side chain, which remains stable during Fmoc chemistry and is removed under strongly acidic conditions google.comrsc.org. The coupling of amino acids like Val and Arg in SPPS typically employs coupling reagents such as HATU or HCTU in the presence of a base like DIPEA sigmaaldrich.com. These reagents are effective in promoting amide bond formation and minimizing racemization thaiscience.info.

Advancements in SPPS include the development of novel resins and linkers that permit diverse cleavage conditions and C-terminal modifications lsu.edu. Methodologies for assessing the efficiency of amino acid coupling and quantifying the attachment level of the initial residue to the resin are also critical for successful SPPS sigmaaldrich.com.

Solution-Phase Approaches in this compound Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution thaiscience.infoekb.eg. Although this method necessitates purification after each coupling step, it can be advantageous for large-scale synthesis and for the preparation of specific peptide segments thieme-connect.de.

In solution-phase synthesis, the formation of the amide bond between amino acids requires overcoming thermodynamic barriers ekb.eg. Various coupling reagents are employed to activate the carboxyl group of one amino acid for reaction with the amino group of another ekb.eg. For amino acids with sterically demanding side chains, such as Val and Arg, slightly longer reaction times for anhydride (B1165640) formation may be necessary when using certain coupling techniques ekb.eg.

Fragment condensation, a strategy within solution-phase synthesis, involves synthesizing smaller peptide fragments using either solution or solid-phase methods and subsequently coupling these fragments in solution thieme-connect.denih.gov. This approach can be particularly beneficial for the synthesis of longer peptides or those containing complex modifications.

Rational Design and Synthesis of this compound Peptidomimetics and Analogues

Peptidomimetics and analogues of this compound are designed to emulate or modulate the biological activity of the parent dipeptide, potentially leading to improved properties such as stability, bioavailability, and target specificity upc.edu. Rational design is based on understanding the structure-activity relationships of the peptide and incorporating modifications to achieve desired characteristics diva-portal.org.

Strategic Amino Acid Substitutions and Chemical Derivatizations in this compound Scaffolds

Strategic substitutions of amino acids within or adjacent to the this compound sequence can significantly influence the properties of the resulting peptide or peptidomimetic nih.govnih.govresearchgate.net. For example, substituting amino acids in peptides containing this compound has been investigated to study their impact on binding affinity and biological activity nih.govnih.govresearchgate.net. The position of the substitution and the nature of the substituting amino acid (e.g., size, charge, hydrophobicity) are critical considerations nih.govresearchgate.net.

Chemical derivatizations involve modifying the amino acid side chains, the N-terminus, or the C-terminus of the this compound scaffold nih.govjst.go.jp. These modifications can include acetylation, amidation, or conjugation with other molecules to alter solubility, stability, or interactions with targets thaiscience.infonih.gov. For instance, N-acetylation and C-amidation are common modifications used to enhance peptide stability thaiscience.info. The covalent attachment of peptides containing sequences like Arg-Gly-Asp (related to this compound in the context of cell adhesion) to surfaces represents another form of derivatization utilized in biomaterial applications nih.gov.

Implementation of Cyclization and Conformational Constraints in this compound Peptide Design

Cyclization is an effective strategy to reduce the conformational flexibility of linear peptides, which can result in increased stability, improved binding affinity, and enhanced selectivity for a target receptor upc.edunih.govscispace.comnih.gov. Cyclic peptides can be formed through various types of linkages, including head-to-tail amide bonds, side-chain to side-chain linkages (e.g., disulfide bonds), or side-chain to backbone cyclization nih.govthieme-connect.denih.gov.

While this compound is a dipeptide, the principles of cyclization and conformational constraints are highly relevant when Val and Arg are part of larger peptide sequences or when designing peptidomimetics that incorporate the this compound motif nih.govscispace.comnih.govthieme-connect.denih.gov. Introducing constraints, such as through cyclization or the incorporation of constrained amino acid analogues, can help to fix the peptide into a specific bioactive conformation upc.edunih.govscispace.com. Studies on cyclic peptides containing Arg and Val residues have shown how cyclization can affect their three-dimensional structure and biological activity nih.govscispace.comthieme-connect.de. The design of conformationally defined cyclic peptides often involves computational modeling and structural analysis techniques like NMR spectroscopy to understand the resulting conformations nih.govscispace.com.

The efficiency of peptide cyclization can be influenced by the amino acid sequence, with sequences rich in certain residues like Arg potentially presenting challenges that necessitate optimized reaction conditions acs.org.

Engineering Strategies for Enhancing Biostability of this compound Peptides

Peptides are susceptible to degradation by proteases, which cleave peptide bonds, leading to loss of activity and rapid clearance from biological systems. Enhancing the biostability of this compound peptides, particularly their resistance to proteolytic breakdown, is a key area of research.

Approaches to Improve Protease Resistance in this compound Peptides

Improving the protease resistance of peptides involves modifying the peptide structure to make the amide bonds less susceptible to hydrolysis or to hinder protease access to potential cleavage sites. Several strategies, applicable to small peptides like this compound, have been developed.

One common approach is the incorporation of non-natural amino acids. Replacing L-amino acids with their D-enantiomers is a widely used method to confer resistance to proteolytic degradation, as most proteases are specific for L-amino acids mdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.org. For a dipeptide like this compound, this could involve synthesizing D-Val-D-Arg, Val-D-Arg, or D-Val-Arg. Studies on other peptides have shown that D-amino acid substitution can lead to peptides resistant to proteolytic degradation with increased half-lives mdpi.commdpi.comnih.gov.

Another strategy involves backbone modifications, such as N-methylation of amide bonds. N-methylation can hinder protease activity by altering the conformation of the peptide backbone and reducing the ability of proteases to bind and cleave the peptide bond csic.es. Similarly, incorporating peptide bond surrogates or using beta- or gamma-amino acids can create linkages that are not recognized by natural proteases csic.esacs.org.

Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also improve resistance to exopeptidases, which cleave amino acids from the ends of peptide chains nih.govfrontiersin.orgmdpi.comnih.gov. Lipidation, the addition of a fatty acid chain, particularly at the N-terminus, has also been shown to enhance resistance to enzymatic degradation nih.govfrontiersin.orgmdpi.com.

Conformational constraints introduced through cyclization are effective in reducing peptide flexibility and limiting the accessibility of protease active sites to cleavable bonds nih.govcsic.esacs.orgmdpi.comexplorationpub.comalliedacademies.org. While more complex for a simple dipeptide, cyclization strategies are highly relevant for longer this compound-containing sequences or derivatives. Disulfide bond formation or hydrocarbon stapling are other methods to impose conformational rigidity and enhance stability mdpi.comnih.gov.

Shielding strategies, such as conjugation with polymers like polyethylene (B3416737) glycol (PEGylation) or encapsulation in protective matrices, can also protect peptides from enzymatic degradation by physically blocking protease access csic.esacs.orgmdpi.comexplorationpub.comalliedacademies.org.

Sequence optimization through rational design can involve identifying potential protease cleavage sites within a peptide sequence and replacing the sensitive amino acids with alternative residues that are less prone to cleavage while ideally retaining desired biological activity csic.es.

Sequence Modifications for Tailored Biological Performance

Amino acid substitutions are fundamental to tailoring peptide properties. Replacing residues can alter charge, hydrophobicity, and steric features, thereby influencing interactions with biological targets, membranes, or other molecules mdpi.comnih.govfrontiersin.orgcsic.escreative-proteomics.comnih.govnih.gov. For instance, altering the ratio of hydrophobic and hydrophilic residues can impact membrane affinity and activity nih.gov. Studies on other peptides have shown that strategic additions of hydrophobic amino acids like Tryptophan can enhance peptide-membrane interactions nih.gov.

The incorporation of non-natural amino acids or D-amino acids can not only improve protease resistance but also influence conformation and interaction with chiral biological environments, potentially leading to altered or enhanced activity mdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.org. For example, D-amino acid substitutions have been explored to impact stability and antimicrobial activity in other peptide systems nih.govfrontiersin.org.

Terminal modifications, such as amidation or acetylation, can affect the net charge and hydrophobicity of the peptide, influencing its interaction with cell membranes and potentially its biological activity frontiersin.orgnih.gov. Lipidation can significantly increase membrane affinity and biological potency nih.govfrontiersin.org.

Introducing conformational constraints through cyclization or stapling can lock a peptide into a specific conformation, which may be crucial for optimal binding to a receptor or for inducing a desired biological effect nih.govmdpi.comnih.govnih.govcsic.esmdpi.comexplorationpub.comnih.govacs.org. This preorganization can enhance binding affinity and specificity.

Sequence modifications can also influence the self-assembly properties of peptides, leading to the formation of ordered structures like hydrogels or nanofibers. acs.orgresearchgate.netacs.org. The arrangement of amino acids in constitutionally isomeric peptides, for example, can lead to dramatic differences in self-assembled morphologies and properties acs.org. This is particularly relevant for designing peptide-based biomaterials.

Furthermore, conjugating peptides to other molecules, such as targeting ligands, polymers, or nanoparticles, can direct them to specific cells or tissues, improve their pharmacokinetic profile, or enhance their cellular uptake nih.govfrontiersin.orgcsic.esmdpi.comexplorationpub.compublish.csiro.augenscript.com. While this compound is a small dipeptide, it can serve as a component within a larger sequence or be modified for conjugation to achieve targeted delivery or altered biological function.

Computational and Theoretical Frameworks in Valyl Arginine Research

Molecular Docking and Interaction Modeling for Val-Arg Binding with Biological Targets

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as a peptide, to a biological target, typically a protein, and to estimate the strength of the association. This method is valuable for understanding the potential interactions of this compound with various biological macromolecules. While specific docking studies focusing solely on the this compound dipeptide as a ligand are not extensively detailed in the provided search results, the principles and applications of molecular docking to peptides and protein-ligand interactions are highly relevant f1000research.comnanobioletters.combepls.commdpi.comnih.gov.

Computational studies involving molecular docking have been applied to investigate the binding of various peptides and small molecules to protein targets, including enzymes and receptors f1000research.comnanobioletters.combepls.commdpi.comnih.gov. These studies often analyze interaction types such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for stabilizing the binding complex mdpi.complos.org. For a dipeptide like this compound, the valine residue contributes hydrophobic character, while the arginine residue provides a positively charged guanidinium (B1211019) group capable of forming strong electrostatic interactions and hydrogen bonds. These distinct chemical properties influence how this compound might interact with the binding sites of target molecules.

Research involving computational design of peptides has sometimes incorporated modifications or exchanges involving valine and arginine residues to modulate binding affinity to targets like the GLP-1R biorxiv.org. This suggests that the presence and position of Val and Arg within a peptide sequence are recognized as important determinants of interaction with biological targets, and computational methods like docking are likely employed to evaluate the impact of such changes on binding. Studies have also highlighted the importance of specific amino acid residues, including valine and arginine, in the binding sites of proteins when interacting with ligands, underscoring their role in molecular recognition mdpi.complos.org.

The application of molecular docking to this compound would involve predicting how the dipeptide fits into the active site or binding pocket of a target protein. This would entail evaluating different possible conformations of this compound and orientations within the binding site, scoring these poses based on interaction energies, and identifying key residues in the target protein that interact with the valine and arginine moieties. Such modeling can provide initial insights into the feasibility and potential mode of binding for this compound or peptides containing this sequence motif.

Application of Protein Fragmentation and Reassembly in Computational Peptide Simulations

Protein and peptide fragmentation and reassembly techniques are computational strategies used to simplify complex molecular systems for simulation and analysis. These methods are particularly relevant in advanced computational approaches, such as those involving quantum mechanics calculations, where simulating entire large molecules can be computationally prohibitive arxiv.orgarxiv.org.

The core idea behind fragmentation and reassembly is to break down a large peptide or protein into smaller, more manageable fragments, simulate these fragments individually or in groups, and then computationally reassemble the results to understand the properties of the whole molecule arxiv.orgarxiv.org. This approach allows for more detailed and accurate calculations on the smaller fragments, which can then be combined to provide insights into the behavior of the complete system.

Research has explored fragmenting proteins into their constituent amino acids for quantum simulation, calculating properties like ground state energy by simulating individual amino acids and then reassembling the results with chemical corrections arxiv.orgarxiv.org. This methodology has shown promising accuracy for relatively small peptides arxiv.orgarxiv.org. While these studies discuss fragmentation at the amino acid level for larger proteins, the principle is applicable to understanding the properties of a dipeptide like this compound by considering the individual valine and arginine residues and the peptide bond linking them.

Furthermore, experimental techniques like surface-induced dissociation (SID) coupled with sophisticated modeling have been used to study peptide fragmentation pathways pnnl.gov. These studies provide empirical data on how peptides break apart, which can inform and validate computational models of peptide stability and fragmentation. Notably, studies on arginine-terminated peptides have revealed unexpected fragmentation pathways involving salt bridge intermediates, highlighting the influence of the C-terminal residue on dissociation mechanisms pnnl.gov. As this compound is an arginine-terminated dipeptide, computational simulations of its fragmentation could leverage and contribute to this understanding, exploring how the presence of valine influences the fragmentation pathways driven by the arginine terminus.

De Novo Design Principles for this compound Containing Bioactive Peptides and Inhibitors

De novo peptide design involves creating new peptide sequences with desired structures and functions, rather than modifying existing natural peptides mdpi.combiorxiv.orgnih.govresearchgate.netbakerlab.org. Computational methods are integral to this process, allowing for the exploration of vast sequence space and the prediction of properties like activity, stability, and target binding. The principles of de novo design can be applied to create novel bioactive peptides or inhibitors that incorporate the this compound sequence motif.

Computational frameworks for de novo peptide design often involve generating diverse peptide sequences and then using computational tools to predict their three-dimensional structures and evaluate their potential interactions with target molecules mdpi.combakerlab.org. These methods can consider various factors, including amino acid properties, secondary structure propensity, and potential post-translational modifications mdpi.com.

Specific amino acids, including valine and arginine, are recognized for their contributions to the properties of bioactive peptides mdpi.com. For instance, hydrophobic residues like valine can influence peptide structure and stability, potentially increasing resistance to proteolysis mdpi.com. Positively charged residues like arginine are often found in anti-inflammatory peptides and play a key role in electrostatic interactions mdpi.com. The combination of valine and arginine in a dipeptide or as part of a larger peptide can therefore impart specific characteristics relevant to biological activity.

Computational design studies have explored incorporating this compound exchanges or including Val and Arg residues at specific positions within designed peptides to enhance desired properties, such as binding affinity to a target receptor biorxiv.orgnih.gov. Algorithms have been developed to design novel peptide inhibitors, and these methods can involve techniques like mutational scanning where different amino acids, including arginine and valine, are tested at specific positions to optimize binding nih.gov.

Applying de novo design principles to this compound containing peptides could involve designing longer peptide sequences where the this compound dipeptide is strategically placed to facilitate interaction with a target binding site. Computational tools could be used to predict the optimal length and sequence context surrounding the this compound motif to achieve high affinity and specificity. This could involve exploring different linkers, capping groups, or the incorporation of non-canonical amino acids to enhance stability or improve pharmacokinetic properties, all guided by computational modeling and prediction.

Deriving Structural Biology Insights from Computational Studies of this compound

Computational studies provide valuable structural biology insights by offering detailed views of molecular conformations, dynamics, and interactions that are often difficult to capture solely through experimental methods acs.orgembo.org. Applied to this compound and peptides containing this sequence, these studies can illuminate the structural basis of their behavior and function.

Computational studies of protein-ligand interactions, including those involving peptides, provide structural insights into the binding interface nanobioletters.commdpi.com. Molecular docking and subsequent analysis can identify the specific atoms and residues involved in interactions, the types of bonds formed (e.g., hydrogen bonds, salt bridges), and the spatial arrangement of the peptide within the binding site mdpi.complos.org. For this compound, this could reveal how the hydrophobic isopropyl group of valine and the charged guanidinium group of arginine orient themselves to interact with complementary features on a target molecule.

Furthermore, computational studies related to peptide fragmentation can provide structural insights into the stability and weak points of the peptide backbone and side chains pnnl.gov. Understanding how and where this compound is likely to fragment under different conditions can offer clues about its structural integrity and potential metabolic pathways.

The integration of computational predictions with experimental structural biology techniques, such as X-ray crystallography, NMR spectroscopy, or Ion Mobility Mass Spectrometry (IM-MS), is a powerful approach to validate computational models and gain a more complete understanding of peptide structure and behavior acs.orgembo.org. Computational studies of this compound can generate hypotheses about its preferred conformations or interaction modes, which can then be tested experimentally. Conversely, experimental data can be used to refine and improve computational models.

For example, if this compound were found to bind to a specific protein target, computational studies could propose a binding pose, highlighting key interactions. This prediction could then guide experimental efforts to structurally characterize the complex, validating the computational insights and providing a detailed structural picture of the interaction.

Compound Table

| Compound Name | PubChem CID |

| Valyl-Arginine | 4266827 |

Interactive Data Table (Example based on potential docking results - illustrative)

While specific detailed docking data for this compound was not found in the snippets, the following table illustrates the type of data that might be generated in a molecular docking study of this compound with a hypothetical target protein, showing predicted binding affinities and key interactions.

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Target | Interaction Types (Examples) |

| Protein X | -5.2 | Asp101, Phe250, Glu320 | Hydrogen bonds, Hydrophobic contacts |

| Protein Y | -6.5 | Arg55, Tyr99, Leu150 | Salt bridge, Hydrogen bonds |

| Protein Z | -4.8 | Val70, Ala120, Ser205 | Hydrophobic contacts, Hydrogen bonds |

This table is purely illustrative and based on the types of results reported in general molecular docking studies found in the search results nanobioletters.commdpi.complos.orgnih.gov. Actual values and interactions would depend on the specific target protein and the docking parameters used.

Emerging Research Frontiers and Future Directions for Valyl Arginine

Advancements in Protease Specificity Engineering for Tailored Val-Arg Recognition

The precise cleavage of peptide bonds is a cornerstone of many biological processes and biotechnological applications. The ability to engineer proteases with tailored specificity for the this compound sequence represents a significant advancement. Researchers have made substantial progress in reprogramming protease specificity, moving beyond natural enzyme capabilities to create tools for specific therapeutic and analytical purposes. nih.gov